The compound 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic organic structure that has garnered attention due to its potential applications in various fields of medicinal chemistry. Heterocyclic compounds, particularly those containing pyrrole and pyridine rings, are known for their diverse biological activities and are often used as key scaffolds in drug design. The papers provided offer insights into the synthesis, biological evaluation, and applications of derivatives of this compound and related structures.
The biological activities of 1H-pyrrolo[3,2-b]pyridine derivatives are often linked to their ability to interact with biological targets. For instance, the dual inhibitor 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1) targets B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1), which are proteins involved in apoptosis regulation. By exploiting the differences in the p2 binding pocket of Bcl-2 and Mcl-1, researchers have developed potent inhibitors with enhanced cytotoxicity against cancer cells1. Similarly, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated as protein kinase inhibitors, with potential applications in treating Alzheimer's disease due to their inhibitory effects on disease-relevant protein kinases2.
In the field of medicinal chemistry, the derivatives of 1H-pyrrolo[3,2-b]pyridine have been extensively studied for their therapeutic potential. The review of over 300,000 1H-pyrazolo[3,4-b]pyridines highlights the diversity of substituents and synthetic methods, as well as the wide range of biomedical applications, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities3. This demonstrates the versatility of the pyrrolopyridine scaffold in drug discovery.
A series of 1H-pyrrolo[3,2-b]pyridines has been synthesized and evaluated for their ability to inhibit gastric acid secretion. The structure-activity relationship studies focused on the substitution patterns of the heterocycle, revealing some compounds as potent inhibitors of the gastric acid pump, which could lead to new treatments for acid-related gastrointestinal disorders4.
Pyrrolo[3,4-c]pyridine derivatives, which are structurally related to 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, have been found to possess a broad spectrum of pharmacological properties. These compounds have been developed for their analgesic and sedative effects, as well as their potential to treat diseases of the nervous and immune systems. Their biological investigations have also uncovered antidiabetic, antimycobacterial, antiviral, and antitumor activities, indicating their significance in pharmacological research5.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7